N-methyl-N-(trimethylsilyl)trifluoroacetamide

Catalog No.
S563847
CAS No.
24589-78-4
M.F
C6H12F3NOSi
M. Wt
199.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-methyl-N-(trimethylsilyl)trifluoroacetamide

CAS Number

24589-78-4

Product Name

N-methyl-N-(trimethylsilyl)trifluoroacetamide

IUPAC Name

2,2,2-trifluoro-N-methyl-N-trimethylsilylacetamide

Molecular Formula

C6H12F3NOSi

Molecular Weight

199.25 g/mol

InChI

InChI=1S/C6H12F3NOSi/c1-10(12(2,3)4)5(11)6(7,8)9/h1-4H3

InChI Key

MSPCIZMDDUQPGJ-UHFFFAOYSA-N

SMILES

Array

Synonyms

2,2,2-Trifluoro-N-methyl-N-(trimethylsilyl)acetamide; MSTFA; N-Methyl-N-trimethylsilyltrifluoracetamide; NSC 339701;

Canonical SMILES

CN(C(=O)C(F)(F)F)[Si](C)(C)C

The exact mass of the compound N-Methyl-N-(trimethylsilyl)trifluoroacetamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 339701. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organosilicon Compounds - Trimethylsilyl Compounds - Supplementary Records. It belongs to the ontological category of N-silyl compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA, CAS 24589-78-4) is a highly reactive trimethylsilyl (TMS) donor widely procured for gas chromatography-mass spectrometry (GC-MS) and gas chromatography-flame ionization detection (GC-FID) workflows. It effectively derivatizes compounds containing active hydrogens—such as alcohols, amines, amides, carboxylic acids, and thiols—by replacing them with a -Si(CH3)3 group to enhance thermal stability and volatility [1]. Among the class of TMS-acetamides, MSTFA is distinguished by its extreme volatility (boiling point 130–132 °C) and the exceptionally short retention time of its primary byproduct, N-methyltrifluoroacetamide . This distinctive profile makes it a critical reagent for laboratories analyzing early-eluting, low-molecular-weight trace metabolites that would otherwise be masked by the byproducts of heavier silylating agents.

While N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N,O-Bis(trimethylsilyl)acetamide (BSA) offer similar silylating donor strength, treating them as interchangeable with MSTFA introduces significant workflow bottlenecks in specific applications. BSA lacks the trifluoroacetyl moiety, meaning its byproducts leave non-volatile silicone deposits on FID detectors, leading to signal degradation and requiring frequent, costly detector maintenance . BSTFA, while fluorinated, produces byproducts with longer chromatographic retention times than MSTFA, frequently causing co-elution and peak masking when analyzing highly volatile small molecules . Furthermore, standard BSTFA exhibits poor coupling efficiency in microwave-accelerated derivatization (MAD) systems unless polar solvents are added, whereas MSTFA rapidly absorbs microwave energy to achieve complete derivatization in a fraction of the time [1]. Substituting MSTFA with these alternatives compromises throughput, data resolution for early-eluting compounds, and instrument uptime.

Elimination of Peak Masking for Early-Eluting Small Molecules

In the analysis of low-molecular-weight volatile compounds, the retention time of the derivatization byproduct dictates the usable analytical window. MSTFA is the most volatile TMS-amide available. Its byproduct, N-methyltrifluoroacetamide, exhibits an even shorter retention time than the parent MSTFA reagent, allowing both to elute safely with the solvent front . In contrast, BSTFA produces mono(trimethylsilyl)trifluoroacetamide, which elutes later and frequently masks early-eluting target peaks. TCI Chemicals notes that MSTFA's byproduct volatility directly prevents the overlapping of peaks that commonly occurs with BSTFA and BSA.

Evidence DimensionByproduct retention time and solvent-front elution
Target Compound DataMSTFA (Byproduct: N-methyltrifluoroacetamide elutes with solvent front)
Comparator Or BaselineBSTFA / BSA (Byproducts elute later, masking early peaks)
Quantified DifferenceMSTFA clears the early chromatogram, enabling detection of highly volatile trace derivatives.
ConditionsGC-MS/GC-FID analysis of low-molecular-weight compounds

Procuring MSTFA is essential for laboratories analyzing highly volatile small molecules, as it prevents the reagent's byproducts from obscuring critical early-eluting target data.

Enhanced Coupling in Microwave-Accelerated Derivatization (MAD)

Microwave-accelerated derivatization (MAD) drastically reduces sample preparation time, but its success depends on the reagent's ability to couple with microwave energy. A comparative study demonstrated that MSTFA couples exceptionally well with microwave energy, reaching over 100 °C at 100 W in just 1 minute without the need for solvent additives[1]. Under the exact same conditions, BSTFA/TMCS and BSA failed to couple effectively, achieving significantly lower maximum temperatures (a difference of up to 36 °C compared to MSTFA at lower power levels)[1]. To make BSTFA viable in MAD, polar solvents like DMF or acetonitrile must be added, complicating the workflow.

Evidence DimensionMaximum temperature achieved under microwave irradiation (100 W, 1 min)
Target Compound DataMSTFA (>100 °C)
Comparator Or BaselineBSTFA/TMCS (Significantly lower, requiring polar solvent addition to reach comparable temperatures)
Quantified DifferenceMSTFA achieves target reaction temperatures rapidly without solvent additives, outperforming BSTFA by up to 36 °C at 100 W power.
ConditionsMicrowave synthesis system at 100 W for 1 minute

For high-throughput laboratories adopting MAD to reduce sample prep time, MSTFA eliminates the need for complex solvent mixtures, streamlining the derivatization protocol.

Prevention of FID Detector Fouling

High-volume GC-FID screening using silylating agents often leads to the deposition of non-volatile silicone on the detector, reducing sensitivity and necessitating frequent maintenance. Reagents containing a trifluoroacetyl moiety, such as MSTFA, act as active cleaning agents for flame ionization detectors because the silicone is volatilized as SiF4 . While both MSTFA and BSTFA share this fluorinated advantage, BSA lacks the trifluoroacetyl group and rapidly fouls the detector with silicone deposits. Consequently, MSTFA is strongly recommended over BSA for applications requiring sustained FID sensitivity.

Evidence DimensionSilicone deposition on FID detectors
Target Compound DataMSTFA (Volatilizes silicone as SiF4, cleaning the detector)
Comparator Or BaselineBSA (Leaves non-volatile silicone deposits)
Quantified DifferenceMSTFA prevents detector fouling, whereas BSA causes progressive signal degradation.
ConditionsHigh-throughput GC-FID analysis of TMS derivatives

Replacing BSA with MSTFA in GC-FID workflows directly reduces instrument downtime and maintenance costs associated with detector cleaning.

Enhanced Recovery of Saccharides in Complex Biological Matrices

The choice of silylating agent significantly impacts the recovery of polar metabolites from complex environmental matrices. A 2021 study comparing MSTFA and BSTFA for the GC-MS analysis of saccharides (sugars) found that while BSTFA was adequate for simple aerosol samples, MSTFA was 'much more effective' at derivatizing saccharides in complex fungi and soil matrices [1]. The higher derivatization efficacy of MSTFA in these specific matrices ensures accurate quantification and broader detection of diverse mono- and disaccharides that might be lost or under-derivatized using BSTFA [1].

Evidence DimensionDerivatization efficacy for saccharides in fungi and soil samples
Target Compound DataMSTFA (Highly effective, broad saccharide recovery)
Comparator Or BaselineBSTFA (Adequate for aerosols, but less effective for fungi/soil)
Quantified DifferenceMSTFA yields a substantially higher relative abundance and broader identification of diverse saccharides in complex biological matrices compared to BSTFA.
ConditionsGC-MS analysis of fungi and soil extracts

Environmental and metabolomics researchers must procure MSTFA over BSTFA to ensure accurate quantification of sugars in highly complex, matrix-rich biological samples.

Analysis of Highly Volatile Small Molecules

Because MSTFA and its byproduct N-methyltrifluoroacetamide elute with the solvent front, it is the mandatory choice for GC-MS and GC-FID analysis of early-eluting, low-molecular-weight trace metabolites. Using BSTFA or BSA in this scenario would result in peak masking and lost data .

High-Throughput Microwave-Accelerated Derivatization (MAD)

Laboratories utilizing microwave systems to reduce sample preparation times from hours to minutes should select MSTFA. Its stronger ability to couple with microwave energy allows for rapid, solvent-free derivatization, whereas BSTFA requires the addition of polar solvents to achieve similar thermal profiles [1].

High-Volume GC-FID Screening

For industrial quality control or clinical screening relying on Flame Ionization Detectors, MSTFA is selected over BSA. The trifluoroacetyl moiety in MSTFA volatilizes silicone as SiF4, actively cleaning the detector and preventing the signal degradation and maintenance downtime associated with BSA .

Metabolomic Profiling of Complex Environmental Matrices

When extracting and quantifying polar compounds like saccharides from complex matrices such as soils, fungi, or biological tissues, MSTFA provides higher derivatization efficiency and greater recovery rates compared to BSTFA, ensuring accurate biomarker quantification [2].

Physical Description

Colorless liquid; [Sigma-Aldrich MSDS]

Hydrogen Bond Acceptor Count

4

Exact Mass

199.06402503 Da

Monoisotopic Mass

199.06402503 Da

Heavy Atom Count

12

GHS Hazard Statements

Aggregated GHS information provided by 56 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.21%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

24589-78-4

Wikipedia

N-methyl-N-(trimethylsilyl)trifluoroacetamide

General Manufacturing Information

Acetamide, 2,2,2-trifluoro-N-methyl-N-(trimethylsilyl)-: ACTIVE

Dates

Last modified: 08-15-2023

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